(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
The compound “(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative featuring a benzodioxin moiety and a morpholinomethyl substituent. Its structure includes a conjugated system with a (Z)-configured methylene group bridging the benzofuran and benzodioxin rings.
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(26)16-1-2-18(25)17(22(16)30-19)10-24-3-5-27-6-4-24/h1-2,7-9,25H,3-6,10-12H2/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPLJSLLYGRGI-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound with notable potential in medicinal chemistry. This compound, characterized by its unique structural features, may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 442.9 g/mol. Its structure comprises a benzofuran core fused with a chloro-substituted benzo[d][1,3]dioxole moiety and a morpholinomethyl group. The presence of these functional groups contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN2O5 |
| Molecular Weight | 442.9 g/mol |
| Chemical Structure | Structure |
Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, benzofuran derivatives have shown effectiveness against leukemia cells with IC50 values as low as 0.1 μM .
In a related study, the compound demonstrated a marked reduction in tumor necrosis factor (TNF) and interleukin levels in inflammatory models, indicating potential anti-inflammatory effects that could be beneficial in cancer therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS), which disrupt mitochondrial function .
- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines such as IL-1 and IL-8, the compound may alleviate chronic inflammation associated with tumor progression .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on K562 leukemia cells. The results indicated a significant increase in apoptosis markers after treatment, suggesting that the compound effectively induces cell death through mitochondrial pathways.
| Treatment Duration | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |
|---|---|---|
| 12 hours | 26% | 27% |
| 48 hours | 231% | Not significantly increased |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in murine models. The findings revealed that it reduced TNF levels by approximately 93.8%, demonstrating its potential to manage chronic inflammatory disorders effectively .
Scientific Research Applications
- Enzyme Inhibition : Research indicates that derivatives of benzofuran compounds exhibit significant inhibitory activity against alkaline phosphatase (AP), making them potential candidates for drug development targeting diseases related to enzyme dysfunctions . The structural modifications in compounds similar to (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one have been shown to enhance their binding affinity and selectivity towards AP .
- Tyrosinase Inhibition : Compounds with similar frameworks have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production. This is particularly relevant in cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders . The presence of hydroxyl groups in the structure has been linked to increased inhibitory activity against tyrosinase, suggesting that this compound could be explored for similar applications.
- Anticancer Potential : Preliminary studies on benzofuran derivatives indicate their potential as anticancer agents. For instance, compounds derived from this class have shown cytotoxic effects on various cancer cell lines, including leukemia cells . The mechanism often involves the induction of apoptosis, making these compounds suitable for further investigation in cancer therapy.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step reactions involving condensation and cyclization techniques. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Case Studies
- Inhibition Studies : A study demonstrated that certain benzofuran derivatives exhibited high inhibitory potential against APs through molecular dynamics simulations, revealing insights into their binding mechanisms . This suggests that this compound may share similar properties.
- Tyrosinase Inhibition : Research on aurones, a related class of compounds, highlighted the importance of hydroxyl substitution on the aromatic rings for enhancing tyrosinase inhibition . This finding could be extrapolated to assess the efficacy of this compound in dermatological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations and scaffold modifications. Below is a comparative analysis:
Key Observations
Halogen Substitution: The target compound’s 6-chloro group on the benzodioxin ring distinguishes it from the bromo analog in . Halogen choice (Cl vs. Br) influences electronic effects and binding affinity in biological systems .
Morpholinomethyl vs. Other Substituents: The 7-morpholinomethyl group in the target compound provides a polar, nitrogen-containing moiety absent in bromo and fluoro analogs. This group may enhance solubility or receptor interaction . Briaviolide F () features a 12α-hexanoyl group, demonstrating how acyl substituents can modulate lipophilicity and metabolic stability .
Stereochemical and Configurational Effects: Garcimultinone J () highlights the significance of exo-BPAP configurations, where C-7 and CH₃-38 chemical shifts differ markedly from analogs. This suggests similar configurational analysis is critical for the target compound . Briaviolide F’s NOESY correlations (H-10/H-2, H-9/Me-19) underscore the role of stereochemistry in defining α/β orientations, a factor likely relevant to the target compound’s (Z)-methylene configuration .
For example, hydroxyl groups at C-2 in Briaviolide F correlate with δ^C 74.0 , which could guide analysis of the target’s 6-hydroxy group.
Research Implications and Gaps
- Bioactivity: Direct bioactivity data for the target compound are lacking in the evidence.
- Synthetic Feasibility : and emphasize advances in synthesizing complex biomolecules and 3D culture systems, which could aid in producing and testing the target compound .
- Structural Optimization: Substitutions like morpholinomethyl (target) vs. dimethylaminomethyl () warrant comparative studies to assess pharmacokinetic and pharmacodynamic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
